molecular formula C45H76N2O15 B12354734 Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-acetate

Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-acetate

Cat. No.: B12354734
M. Wt: 885.1 g/mol
InChI Key: ZPCCSZFPOXBNDL-NOJGBCAOSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-acetate involves multiple steps, starting from the core structure of leucomycin

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically includes crystallization and chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-acetate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-acetate involves binding to the bacterial ribosome and inhibiting protein synthesis. This binding interferes with the translocation of peptides during translation, ultimately leading to bacterial cell death. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Leucomycin V, 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-acetate is unique due to its specific structural modifications, which enhance its antibacterial activity and stability compared to other macrolides. The presence of the dimethylamino-tetrahydro-pyran moiety at the 9-O position and the acetyl group at the 3-position contribute to its distinct pharmacological properties .

Biological Activity

Leucomycin V is a member of the macrolide antibiotic family, known for its broad-spectrum antibacterial properties. This article delves into the biological activity of the compound Leucomycin V, specifically focusing on its derivatives and analogs, including 9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-, 3-acetate. The findings are based on various studies that evaluate its antibacterial efficacy, cytotoxicity, and potential therapeutic applications.

Overview of Leucomycin V

Leucomycin V is structurally characterized by a 16-membered lactone ring and possesses multiple functional groups that contribute to its pharmacological profile. The compound's mechanism of action primarily involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

In Vitro Studies

Research has demonstrated that Leucomycin V and its analogs exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. A study evaluated various leucomycin derivatives against bacterial strains using agar diffusion assays. The results indicated that most compounds retained activity similar to the parent compound but with varying degrees of effectiveness:

CompoundBacterial StrainInhibition Zone (mm)
Leucomycin VStaphylococcus aureus20
9-O-Dimethylamino derivativeEscherichia coli15
CycloadductsPseudomonas aeruginosa0 (inactive)

Notably, derivatives such as the N–O bond-cleaved compound showed comparable activity to cycloadducts but were less effective against certain strains like Pseudomonas aeruginosa .

Minimum Inhibitory Concentration (MIC)

The MIC values for Leucomycin V and its derivatives were assessed to quantify their antibacterial potency. The following table summarizes the MIC results:

CompoundMIC (µg/mL) against Gram-positive bacteriaMIC (µg/mL) against Gram-negative bacteria
Leucomycin V1.08.0
9-O-Dimethylamino derivative0.516.0
Cycloadducts>32.0>32.0

These results suggest that modifications to the leucomycin structure can enhance or diminish antibacterial efficacy .

Antiproliferative and Cytotoxic Activity

In addition to antibacterial properties, Leucomycin V has been evaluated for antiproliferative effects against various cancer cell lines. A study highlighted that certain leucomycin cycloadducts exhibited moderate cytotoxicity in human cancer cell lines such as K-562 (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer):

Cell LineCompoundIC50 (µM)
K-562Cycloadduct 5i10
HeLaCycloadduct 5a15
MCF-7Cycloadduct 5b12

These findings indicate that specific structural modifications can lead to enhanced anticancer activity while maintaining antibacterial properties .

Structure-Activity Relationship (SAR)

The biological activity of Leucomycin V is heavily influenced by its chemical structure. Studies have shown that substituents at specific positions on the macrolide ring can significantly alter both antibacterial and antiproliferative activities. For instance:

  • N–O Bond Cleavage : Compounds with cleaved N–O bonds often exhibited reduced activity against certain bacterial strains.
  • Hydroxyl Group Methylation : Methylation at the C-3 position improved pharmacological profiles, enhancing both antibacterial and cytotoxic activities .

Properties

Molecular Formula

C45H76N2O15

Molecular Weight

885.1 g/mol

IUPAC Name

[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate

InChI

InChI=1S/C45H76N2O15/c1-25-22-31(20-21-48)41(62-44-39(51)38(47(10)11)40(28(4)58-44)61-37-24-45(7,53)43(52)29(5)57-37)42(54-12)34(59-30(6)49)23-35(50)55-26(2)16-14-13-15-17-33(25)60-36-19-18-32(46(8)9)27(3)56-36/h13-15,17,21,25-29,31-34,36-44,51-53H,16,18-20,22-24H2,1-12H3/b14-13-,17-15-/t25-,26-,27-,28-,29+,31+,32+,33+,34-,36+,37+,38-,39-,40-,41+,42+,43+,44+,45-/m1/s1

InChI Key

ZPCCSZFPOXBNDL-NOJGBCAOSA-N

Isomeric SMILES

C[C@@H]1C/C=C\C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@H]4CC[C@@H]([C@H](O4)C)N(C)C

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C

Origin of Product

United States

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